{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine
Description
{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine is a pyrazole-based compound featuring a cyclopropyl substituent at position 5, a trifluoromethyl (-CF₃) group at position 3, and a branched methylethylamine side chain. Its molecular formula is C₁₀H₁₅F₃N₃, with a molecular weight of 234.25 g/mol (estimated).
Properties
IUPAC Name |
1-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c1-6(14)5-16-8(7-2-3-7)4-9(15-16)10(11,12)13/h4,6-7H,2-3,5,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBCYEZDLMJMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=CC(=N1)C(F)(F)F)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopropylamine, trifluoromethylpyrazole, and suitable alkylating agents.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of {2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which {2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclopropyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Features:
- Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms.
- Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing properties.
- Cyclopropyl Substituent : Introduces steric bulk and may improve lipophilicity.
The compound is listed in fluorinated compound catalogs (e.g., CymitQuimica) and is associated with high-value applications, likely in agrochemicals or pharmaceuticals .
Comparison with Similar Pyrazole Derivatives
Structural and Functional Comparisons
The table below compares {2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine with structurally related pyrazole compounds:
Key Observations
Trifluoromethyl Group : Common across all compounds, this group improves metabolic stability and resistance to enzymatic degradation. Compounds lacking -CF₃ (e.g., simple methyl or ethyl derivatives) exhibit reduced bioactivity in pesticidal screens .
Cyclopropyl vs.
Side Chain Variations: Methylethylamine: Offers a balance between solubility (via the amine) and lipophilicity (via the branched chain). Oxadiazole Ester (): Introduces ester functionality, which may serve as a prodrug moiety for controlled release.
Purity : The target compound and its analog in are 95% pure, critical for pharmaceutical applications where impurities can affect efficacy or safety .
Biological Activity
The compound 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethylamine is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations based on diverse research findings.
- IUPAC Name : 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethylamine
- Molecular Formula : C₉H₁₃F₃N₄
- Molecular Weight : 262.232 g/mol
Antiinflammatory Activity
Research has shown that compounds containing the trifluoromethylpyrazole moiety exhibit significant anti-inflammatory activity. In a study comparing various pyrazoles, it was observed that the compound demonstrated an anti-inflammatory effect ranging from 47% to 76% when tested against indomethacin, a standard anti-inflammatory drug . The mechanism of this action is believed to involve inhibition of the COX-2 enzyme, as supported by molecular docking studies.
Anticancer Potential
The biological evaluation of related pyrazole derivatives has indicated promising anticancer activities. For instance, compounds with similar structural features have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications on the pyrazole ring significantly impacted cytotoxicity against human glioblastoma and melanoma cells . The presence of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds.
Neuroprotective Effects
Emerging studies suggest that pyrazole derivatives may exhibit neuroprotective properties. In vitro assays have demonstrated that these compounds can protect neuronal cells from oxidative stress-induced damage, potentially through modulation of signaling pathways involved in apoptosis and inflammation .
Case Study 1: Anti-inflammatory Evaluation
A study conducted on a series of trifluoromethylpyrazoles revealed that the compound exhibited significant inhibition of COX-2 activity, with IC50 values comparable to known inhibitors. This suggests its potential as a therapeutic agent in inflammatory diseases .
Case Study 2: Cancer Cell Line Testing
In a comparative analysis involving several cancer cell lines, the compound showed selective cytotoxicity, particularly against U251 glioblastoma cells. The IC50 values obtained were lower than those for standard chemotherapy agents, indicating its potential as an effective anticancer drug .
Synthesis and Applications
The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethylamine typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes cyclization reactions and functional group modifications to achieve the desired molecular structure.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Cyclopropyl derivative + Trifluoromethyl substituent |
| 2 | Amine coupling | Ethylamine derivatives |
| 3 | Purification | Chromatography |
Q & A
Q. What are the optimized synthetic routes for {2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves alkylation of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with a suitable amine-containing alkylating agent. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are preferred to stabilize intermediates .
- Temperature control : Elevated temperatures (60–80°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance alkylation efficiency .
Q. How can researchers purify this compound to ≥95% purity?
Methodological Answer: Purification methods depend on the compound’s solubility and byproducts:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 → 1:1) to isolate the amine .
- Recrystallization : Ethanol/water mixtures (7:3 ratio) yield crystals with ≥95% purity, confirmed by HPLC .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. methyl substituents) impact the compound’s biological activity?
Methodological Answer: Comparative SAR studies require:
- Molecular Docking : Analyze binding affinity with target proteins (e.g., kinases) using software like AutoDock Vina. The cyclopropyl group enhances steric hindrance, potentially improving selectivity .
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) against cell lines. Replace the cyclopropyl group with methyl to assess changes in IC50 values .
Q. How can researchers resolve contradictions in reported biological data for this compound?
Methodological Answer: Discrepancies may arise from:
- Purity Variability : Validate purity via LC-MS and NMR before assays. Impurities ≥5% can skew results .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
- Solvent Effects : DMSO concentrations >0.1% may inhibit enzyme activity; use vehicle controls .
Q. What advanced analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Methodological Answer:
- Stability Studies :
- HPLC-PDA : Monitor degradation products at pH 7.4 (phosphate buffer, 37°C) over 72 hours .
- Mass Spectrometry : Identify oxidation products (e.g., amine → nitroso derivatives) via high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
